molecular formula C18H23N5O6S B2910557 Ethyl 4-((4-((5-ethyl-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 850935-68-1

Ethyl 4-((4-((5-ethyl-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2910557
CAS No.: 850935-68-1
M. Wt: 437.47
InChI Key: RDYBTFGGNBHFNR-UHFFFAOYSA-N
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Description

The compound Ethyl 4-((4-((5-ethyl-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a heterocyclic molecule featuring a piperazine core substituted with a sulfonyl-linked phenyl group and a 1,3,4-oxadiazole ring. The oxadiazole moiety is further modified with an ethyl group at the 5-position, while the piperazine nitrogen is functionalized with an ethyl carboxylate group. This structure combines sulfonamide, carboxamide, and oxadiazole pharmacophores, which are frequently associated with bioactivity in medicinal chemistry, including antimicrobial and enzyme inhibitory properties .

Properties

IUPAC Name

ethyl 4-[4-[(5-ethyl-1,3,4-oxadiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O6S/c1-3-15-20-21-17(29-15)19-16(24)13-5-7-14(8-6-13)30(26,27)23-11-9-22(10-12-23)18(25)28-4-2/h5-8H,3-4,9-12H2,1-2H3,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYBTFGGNBHFNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((4-((5-ethyl-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate, a compound with a complex structure, has garnered interest due to its potential biological activities. This article delves into its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological implications.

Chemical Structure and Properties

The compound's molecular formula is C18H23N5O6SC_{18}H_{23}N_{5}O_{6}S, with a molecular weight of approximately 405.55 g/mol. The structure features a piperazine ring, a sulfonamide linkage, and an oxadiazole moiety, which are known to contribute to various biological activities.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and piperazine moieties. For instance:

  • Mechanism of Action : Compounds similar to this compound have shown to inhibit cell proliferation in various cancer cell lines. The incorporation of the oxadiazole ring enhances interaction with cellular targets involved in cancer progression.
  • IC50 Values : In related studies, derivatives of piperazine and oxadiazole exhibited IC50 values ranging from 3.0 µM to 21.3 µM against different cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . These values suggest significant potency compared to standard chemotherapeutics like doxorubicin.
Compound TypeCell LineIC50 (µM)Reference
Oxadiazole DerivativeMCF-73.0
Piperazine DerivativeA54921.3

2. Antimicrobial Activity

The antimicrobial properties of the compound have also been investigated:

  • Spectrum of Activity : Compounds containing the oxadiazole ring have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The sulfonamide group enhances the antibacterial efficacy by interfering with folic acid synthesis in bacteria.

3. Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, this compound may exhibit:

  • Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation markers in vitro.
  • Cytotoxicity Studies : Evaluation on human embryonic kidney cells (HEK293) indicated low cytotoxicity, suggesting a favorable safety profile for further development .

Case Studies

Several case studies illustrate the biological potential of structurally related compounds:

  • Anticancer Study : A derivative with a similar structure was tested against multiple human cancer cell lines, showing significant inhibition of cell growth with an IC50 value of 5.85 µM against A549 cells .
  • Antimicrobial Evaluation : Another study reported that a related oxadiazole compound demonstrated effective inhibition against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL .

Comparison with Similar Compounds

Ethyl 4-[2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate

  • Structural Differences :
    • The oxadiazole ring here is substituted with a 3,4-dimethylphenyl group instead of an ethyl group.
    • A sulfanylacetyl linker replaces the sulfonyl-carbamoyl-phenyl bridge in the target compound.
  • The 3,4-dimethylphenyl group introduces bulkier hydrophobic interactions, which could enhance binding to lipophilic enzyme pockets .
  • Molecular Weight : 404.5 g/mol (vs. ~462.5 g/mol for the target compound, estimated from similar structures).

Ethyl 4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine-1-carboxylate

  • Structural Differences :
    • The oxadiazole is substituted with a trifluoromethyl (-CF₃) group instead of ethyl.
    • A methylene (-CH₂-) linker connects the oxadiazole to the piperazine, unlike the carbamoyl-sulfonyl-phenyl bridge.
  • Impact on Properties :
    • The electron-withdrawing -CF₃ group may enhance metabolic stability and electronegativity, influencing receptor affinity .
    • Simplified linker geometry could improve synthetic accessibility but reduce conformational rigidity .
  • Molecular Weight : 308.26 g/mol.

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide

  • Structural Differences :
    • Lacks the oxadiazole and sulfonyl-phenyl components entirely.
    • Features a 4-ethylpiperazine carboxamide linked to a 4-chlorophenyl group.
  • Impact on Properties: Reduced molecular complexity may limit multitarget interactions but improve bioavailability .
  • Molecular Weight : ~267.75 g/mol.

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Oxadiazole Substituent Linker Type Piperazine Modification Molecular Weight (g/mol) Key Properties
Target Compound 5-ethyl Sulfonyl-carbamoyl-phenyl Ethyl carboxylate ~462.5 High polarity, rigid conformation
Ethyl 4-[2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate 3,4-dimethylphenyl Sulfanylacetyl Ethyl carboxylate 404.5 Moderate lipophilicity, bulkier substituent
Ethyl 4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine-1-carboxylate 5-CF₃ Methylene Ethyl carboxylate 308.26 Enhanced metabolic stability
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide None Carboxamide 4-ethylpiperazine ~267.75 Halogen bonding potential

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